molecular formula C21H22N4O B5029048 11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5029048
M. Wt: 346.4 g/mol
InChI Key: ODDCOAJSJSWGGF-UHFFFAOYSA-N
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Description

11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzimidazole core, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with various aldehydes or ketones, followed by cyclization and functional group modifications . Industrial production methods may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzimidazole derivatives .

Scientific Research Applications

11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile include other benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles. These compounds share a similar core structure but differ in their functional groups and side chains, which can significantly impact their biological activity and chemical properties . Some examples include:

  • 2-aminobenzimidazole
  • Pyrimido[1,2-a]benzimidazole
  • Fluorinated pyrimido[1,2-a]benzimidazole

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

16-(2,6-dimethylmorpholin-4-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-13-11-24(12-14(2)26-13)21-16-7-5-6-15(16)17(10-22)20-23-18-8-3-4-9-19(18)25(20)21/h3-4,8-9,13-14H,5-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDCOAJSJSWGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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